4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of 3-methyl-5-propionylpyridine with piperazine-1-carbaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylic acid
- 4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-methanol
- 4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-amine
Uniqueness
4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its aldehyde group provides a reactive site for further chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-(3-methyl-5-propanoylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H19N3O2/c1-3-13(19)12-8-11(2)14(15-9-12)17-6-4-16(10-18)5-7-17/h8-10H,3-7H2,1-2H3 |
InChI Key |
AMDXFPIOHXTGPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N2CCN(CC2)C=O |
Origin of Product |
United States |
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